2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

medicinal chemistry lead optimization physicochemical profiling

Medicinal chemistry teams require exact building blocks for reproducible SAR-even close analogs (piperidine, morpholine) alter LogP by ≥0.39 units and disrupt target binding. This ≥98% pure bifunctional intermediate enables modular acylation for MAGL-targeted diamide libraries. • MW 183.25 Da, LogP -0.75, TPSA 49.6 Ų-lead-like CNS space • Free primary amine for NHS-ester, isothiocyanate, or sulfonyl chloride bioconjugation • 2 rotatable bonds for controlled fragment growth Shipped ambient; store at 2-8°C sealed in dry environment.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
CAS No. 1342465-31-9
Cat. No. B1490563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
CAS1342465-31-9
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2CC(C2)N
InChIInChI=1S/C9H17N3O/c10-8-5-11(6-8)7-9(13)12-3-1-2-4-12/h8H,1-7,10H2
InChIKeyUJXSORARZPCRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Physicochemical & Supply Profile


2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1342465-31-9, MFCD18882523) is a bifunctional building block comprising a 3-aminoazetidine head and a pyrrolidine amide tail [1]. The compound has a molecular weight of 183.25 g/mol, a computed LogP of -0.75, a topological polar surface area (TPSA) of 49.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . It is commercially available at ≥98% purity, with recommended storage at 2–8°C sealed in a dry environment . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of aminoazetidine-pyrrolidine diamide libraries targeting enzymes such as monoacylglycerol lipase (MAGL) and related serine hydrolases [1][2].

1
Bifunctional aminoazetidine-pyrrolidine amide building block for diamide library synthesis.
2
Suited for serine hydrolase-targeted workflows, including MAGL inhibitor chemotype exploration.
Scaffold matches patent-disclosed covalent inhibitor cores
3
Primary amine handle enables modular acylation and bioconjugation in parallel synthesis.
Store at 2–8°C sealed, dry; verify batch purity before use

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Why Substitution Fails


In lead optimization campaigns, transferring a validated SAR trend from a pyrrolidine amide to its six-membered piperidine congener, introducing an additional electronegative oxygen (morpholine), or truncating to a simple methyl ketone can unpredictably alter ligand-protein interactions [1]. Even when the topological polar surface area remains constant (e.g., 49.6 Ų for both pyrrolidine and piperidine variants), the measured LogP shifts by 0.39 log units (-0.75 vs. -0.36), which is sufficient to reorder permeability, solubility, and off-target binding profiles [2][3]. The quantitative physicochemical evidence below demonstrates that these structural changes drive measurable differences in hydrophilicity, hydrogen-bonding capacity, and conformational flexibility, making procurement of the exact compound essential for reproducing published synthetic routes or achieving consistent structure-activity relationships in aminoazetidine-derived inhibitor programs.

Compound
Interchangeability Context
Pyrrolidine amide
(target)
Reference building block with five-membered amide ring; balanced hydrophilicity supports reproducible SAR in MAGL-directed diamide libraries.
Piperidine analog
Six-membered ring shifts LogP upward despite identical TPSA; altered permeability and off-target binding may disrupt lead optimization trends.
Methyl ketone analog
Truncated structure lacks pyrrolidine amide carbonyl; reduced hydrogen-bond capacity severs connection to patent-disclosed MAGL inhibitor chemotypes.

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Differentiation from Structural Analogs


LogP Hydrophilicity Difference vs. Piperidine Analog

The target compound exhibits an XLogP3 of -0.75, compared with -0.36 for the piperidine analog (2-(3-aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one) and -1.4 for the shorter methyl ketone analog (1-(3-aminoazetidin-1-yl)ethan-1-one) [1][2][3]. Each 0.39-unit decrease in LogP can reduce passive membrane permeability by approximately 0.5–1.0 log units while improving aqueous solubility, directly impacting oral bioavailability predictions in drug discovery programs [4].

LogP Hydrophilicity
Cross-study comparable
XLogP3 = -0.75 vs. piperidine -0.36
Supports hydrophilicity-driven SAR interpretation
ΔLogP -0.39 may reorder permeability and solubility
medicinal chemistry lead optimization physicochemical profiling

Hydrogen-Bond Acceptor Advantage vs. Methyl Ketone Analog

The target compound possesses three hydrogen-bond acceptors (one carbonyl oxygen, one azetidine nitrogen, and one pyrrolidine nitrogen) [1]. The methyl ketone analog (1-(3-aminoazetidin-1-yl)ethan-1-one) has only two acceptors (carbonyl oxygen, azetidine nitrogen), while the piperidine analog also has three acceptors but with altered geometry [2]. In medicinal chemistry campaigns, each additional hydrogen-bond acceptor can contribute 0.5–1.5 kcal/mol to binding free energy, depending on the local dielectric environment [3].

H-Bond Acceptors
Cross-study comparable
Target HBA = 3 vs. methyl ketone HBA = 2
Additional acceptor supports polar contact mapping
Geometry differs from piperidine despite equal HBA count
structure-based drug design molecular recognition H-bond pharmacophore

Rotatable Bond & Molecular Weight Profile for Fragment-to-Lead Optimization

With a molecular weight of 183.25 Da and two rotatable bonds, the target compound sits between the methyl ketone analog (114.15 Da, zero rotatable bonds) and the piperidine analog (197.28 Da, two rotatable bonds) [1][2][3]. The additional 69.1 Da and two rotatable bonds relative to the methyl ketone provide a wider conformational search space for exploring binding site sub-pockets, while the 14.0 Da reduction relative to the piperidine analog improves ligand efficiency metrics and may permit greater penetration in fragment-based screening libraries [4].

Fragment-Lead Profile
Cross-study comparable
MW 183.25 Da, 2 rotatable bonds
Lead-like metrics support fragment growth strategies
ΔMW -14 Da vs. piperidine analog improves ligand efficiency
fragment-based drug discovery lead-likeness conformational flexibility

Purity & Supply Reliability vs. Off-Patent Analogs

The target compound is available at ≥98% purity from both Chemscene (Cat. No. CS-0549815) and Leyan (Product No. 1620476) . In contrast, some suppliers offer the piperidine and morpholine analogs at 95% purity as the standard grade . A 3% impurity difference can translate to 30 mg of unidentified material per gram of compound, potentially introducing confounding biological effects or interfering with downstream reactions in parallel synthesis workflows.

Supply Purity
Data to verify
≥98% from multiple suppliers
Supports lot-to-lot reproducibility in screening
Supplier QC data; verify batch-specific COA
chemical procurement quality control reproducibility

MAGL Inhibitor Scaffold: Aminoazetidine-Pyrrolidine Amide Motif

Janssen Pharmaceutica's azetidinyl diamide patents (US 8,697,683 B2; US 8,362,001 B2) and related literature establish the aminoazetidine-pyrrolidine amide scaffold as a privileged motif for covalent MAGL inhibition [1][2]. The target compound contains the key 3-aminoazetidine nucleophile handle and the pyrrolidine amide carbonyl, positioned to form essential hydrogen bonds with the MAGL oxyanion hole. While no direct IC₅₀ data for this exact building block have been publicly disclosed, structurally analogous diamides achieve MAGL IC₅₀ values in the low nanomolar range (e.g., 50–100 nM) [3]. The methyl ketone analog lacks the pyrrolidine amide extension required for these interactions.

MAGL Chemotype
Class-level inference
Matches patent-disclosed diamide scaffold
Supports MAGL inhibitor library entry
No direct IC₅₀ reported for this building block
MAGL inhibitors endocannabinoid system covalent inhibitors

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Application Scenarios


Parallel Synthesis of Diamide Libraries for MAGL Inhibitor Optimization

Using the target compound as a common intermediate, medicinal chemistry teams can prepare diverse diamide libraries through acylation of the primary 3-aminoazetidine group with carboxylic acids bearing varied aromatic, heterocyclic, or alkyl substituents [1]. This modular approach directly leverages the patent-validated MAGL inhibitor chemotype, where the pyrrolidine amide provides the core recognition element and the newly installed amide tail explores the acyl-binding pocket [2]. The ≥98% purity of the building block minimizes side-product formation during library synthesis.

Lead-Like Fragment Growth for CNS Drug Discovery

With a molecular weight of 183.25 Da, XLogP3 of -0.75, and only two rotatable bonds, this compound resides in the lead-like chemical space favored for CNS drug discovery [3]. Its intermediate hydrophilicity allows systematic fragment growth while maintaining blood-brain barrier permeability predictions. The pyrrolidine amide nitrogen can participate in hydrogen-bond networks with aspartate or glutamate residues common in GPCR and enzyme active sites, while the 3-aminoazetidine provides a vector for introducing substituents that can modulate basicity and selectivity [2].

Bioconjugation & Chemical Probe Synthesis via Primary Amine

The free primary amine on the azetidine ring of the target compound serves as an efficient nucleophile for NHS-ester, isothiocyanate, or sulfonyl chloride bioconjugation reactions, enabling the attachment of fluorophores, biotin tags, or photoaffinity labels for target identification studies . This reactivity is not available in truncated analogs such as 1-(3-aminoazetidin-1-yl)ethan-1-one, which lack the pyrrolidine amide extension that provides additional bulk and hydrophobic contact surface for target engagement.

Physicochemical Comparator for MMP Analysis of Ring-Size Effects

The target compound forms an ideal matched pair with its piperidine analog (ΔLogP = 0.39; identical TPSA of 49.6 Ų) and its methyl ketone analog (ΔLogP = 0.65; ΔHBA = -1), enabling systematic computational and experimental assessment of how ring size and amide substitution influence solubility, permeability, metabolic stability, and target selectivity [3]. Procurement of all three compounds from a single supplier at comparable purity (≥98%) ensures that observed property differences are attributable to structural chemistry rather than batch-to-batch impurity profiles.

Application
Selection Property
Validation Focus
Diamide library synthesis for serine hydrolase studies
Bifunctional aminoazetidine-amide core
Acylation efficiency and library diversity
Lead-like fragment growth for CNS permeability research
Lead-like MW and hydrophilicity profile
Fragment expansion and permeability prediction
Bioconjugation and chemical probe synthesis
Primary amine nucleophile on azetidine
Conjugation efficiency and target-engagement retention
Matched-pair analysis of ring-size effects
Matched molecular pair with piperidine and methyl ketone analogs
Ring-size SAR and physicochemical property profiling
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